molecular formula C15H17BrO3 B5915848 6-(3-Bromophenyl)-5-ethyl-3,3-dimethyloxane-2,4-dione

6-(3-Bromophenyl)-5-ethyl-3,3-dimethyloxane-2,4-dione

Cat. No.: B5915848
M. Wt: 325.20 g/mol
InChI Key: WQODTAZBDZLKLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(3-Bromophenyl)-5-ethyl-3,3-dimethyloxane-2,4-dione is an organic compound characterized by its unique structure, which includes a bromophenyl group, an ethyl group, and a dimethyloxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Bromophenyl)-5-ethyl-3,3-dimethyloxane-2,4-dione typically involves the reaction of 3-bromophenylacetic acid with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a series of steps including esterification, cyclization, and bromination to yield the desired product. The reaction conditions often require refluxing the mixture in an appropriate solvent such as ethanol or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

6-(3-Bromophenyl)-5-ethyl-3,3-dimethyloxane-2,4-dione undergoes various chemical reactions including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

6-(3-Bromophenyl)-5-ethyl-3,3-dimethyloxane-2,4-dione has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-(3-Bromophenyl)-5-ethyl-3,3-dimethyloxane-2,4-dione involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with biological macromolecules such as proteins and enzymes, leading to modulation of their activity. The compound may also affect cellular signaling pathways, resulting in various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-Bromophenyl)-5-ethyl-3,3-dimethyloxane-2,4-dione
  • 6-(3-Chlorophenyl)-5-ethyl-3,3-dimethyloxane-2,4-dione
  • 6-(3-Bromophenyl)-5-methyl-3,3-dimethyloxane-2,4-dione

Uniqueness

6-(3-Bromophenyl)-5-ethyl-3,3-dimethyloxane-2,4-dione is unique due to its specific substitution pattern and the presence of both bromophenyl and ethyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

6-(3-bromophenyl)-5-ethyl-3,3-dimethyloxane-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17BrO3/c1-4-11-12(9-6-5-7-10(16)8-9)19-14(18)15(2,3)13(11)17/h5-8,11-12H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQODTAZBDZLKLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(OC(=O)C(C1=O)(C)C)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.